

Technical Guide: Chondroitin Disaccharide di-OS Sodium Salt

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Compound of Interest

Compound Name:	<i>Chondroitin disaccharide di-OS sodium salt</i>
CAS No.:	<i>136132-69-9</i>
Cat. No.:	<i>B1436228</i>

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CAS 136132-69-9 | Molecular Weight & Analytical Profiling

Part 1: Executive Technical Summary

Delta-Di-OS Sodium Salt (CAS 136132-69-9) is a non-sulfated unsaturated disaccharide standard used primarily in the structural analysis of glycosaminoglycans (GAGs), specifically Chondroitin Sulfate (CS) and Dermatan Sulfate (DS).

Unlike heparin disaccharides which contain glucosamine (

), this compound contains galactosamine (

). It is the enzymatic cleavage product of chondroitin polymers treated with bacterial lyases (e.g., Chondroitinase ABC). Precise molecular weight characterization is critical for its use as a quantitative external standard in HPLC and LC-MS workflows during drug substance release testing and pharmacokinetic profiling.

Core Chemical Identity

Parameter	Technical Specification
Chemical Name	- UA-[1 3]-GalNAc (Sodium Salt)
Systematic Name	Sodium 2-acetamido-2-deoxy-3-O-(4-deoxy- -L-threo-hex-4-enopyranuronosyl)-D-galactose
CAS Number	136132-69-9
Molecular Formula	
Molecular Weight	401.30 g/mol
Free Acid MW	379.32 g/mol (CAS 63527-80-0)
Isomeric Distinction	Contains GalNAc (distinguishes from Heparin Di-OS which contains GlcNAc)

Part 2: Chemical Structure & Molecular Weight Analysis

Structural Composition

The "Delta" (

) nomenclature refers to the unsaturation (double bond) introduced at the C4-C5 position of the uronic acid residue during enzymatic elimination. This UV-absorbing chromophore (absorbance max ~232 nm) allows for sensitive detection without derivatization.

- Non-Reducing End: 4-deoxy-L-threo-hex-4-enopyranosyluronic acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

UA).[1]

- Reducing End: N-acetyl-D-galactosamine (GalNAc).

- Linkage:

-1

3 (native polymer linkage), typically described as

-L due to the elimination mechanism affecting stereochemistry nomenclature at the non-reducing terminus.

Molecular Weight Calculation (Stoichiometry)

Researchers often encounter mass discrepancies due to salt forms. CAS 136132-69-9 is the monosodium salt.

- Carbon (): 168.15 Da
- Hydrogen (): 20.16 Da
- Nitrogen (): 14.01 Da
- Oxygen (): 175.99 Da
- Sodium (): 22.99 Da
- Total MW: 401.30 Da^[2]^[3]

“

Critical Insight: In LC-MS (Negative Mode), the detected ion is typically

(the carboxylate anion).

- *Parent Mass (Free Acid): 379.32 Da*
- *Detected m/z: 378.31 (approximate).*
- *Note: The sodium is displaced by ionization conditions in negative mode ESI, unless analyzing as a sodium adduct*

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Part 3: Analytical Methodologies & Protocols

Workflow Visualization

The following diagram illustrates the generation and analysis pathway for di-OS, highlighting its role as a reference standard.



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Figure 1: Analytical workflow for Chondroitin Sulfate profiling using di-OS as a calibrant.

Protocol: SAX-HPLC Verification

Strong Anion Exchange (SAX) chromatography is the gold standard for separating

di-OS from its sulfated analogs (

Di-4S,

Di-6S) based on charge density.

di-OS, having the lowest negative charge (only one carboxyl group), elutes first.

Reagents:

- Standard:

di-OS Sodium Salt (CAS 136132-69-9), 1 mg/mL in molecular grade water.

- Mobile Phase A:

adjusted to pH 3.5 with HCl.

- Mobile Phase B: 2.0 M NaCl, pH 3.5.[\[1\]](#)

Step-by-Step Methodology:

- Column Selection: Use a Spherisorb SAX column (5

m, 4.6 x 250 mm) or equivalent quaternary amine phase.

- Equilibration: Flush column with 100% Mobile Phase A for 20 minutes at 1.0 mL/min.

- Gradient Profile:

- 0–5 min: Isocratic 0% B (Elution of

di-OS usually occurs here or shortly after onset of salt).

- 5–20 min: Linear gradient 0%

25% B.

- Note: Since

di-OS is non-sulfated, it interacts weakly. Ensure pH is strictly 3.5 to protonate the carboxyl slightly if retention is too low, though usually, the negative charge at pH 3.5 is sufficient for retention relative to the void volume.

- Detection: Monitor UV absorbance at 232 nm. The C4-C5 double bond has a molar extinction coefficient (

) of approx. 5500

.

- Validation: The peak for CAS 136132-69-9 must be a single sharp peak eluting before sulfated standards.

Protocol: Mass Spectrometry (ESI-MS)

For molecular weight confirmation during drug substance characterization.

- Solvent: 50% Acetonitrile / 50% Water / 0.1% Ammonia (pH 9).

- Mode: Negative Electrospray Ionization (ESI-).

- Direct Infusion: Inject 5

L of 10

g/mL standard.

- Expected Signals:

- m/z 378.1

(Dominant species).

- m/z 400.1

(Sodium adduct).

- Absence check: Ensure no peaks at +80 Da (sulfated contaminants).

Part 4: Applications in Drug Development

Quality Control of Chondroitin Sulfate

Chondroitin Sulfate is a widely used nutraceutical and pharmaceutical (e.g., for osteoarthritis).

The ratio of non-sulfated disaccharides (

di-OS) to sulfated ones (4S/6S) is a key quality attribute (CQA) indicating the source (bovine, porcine, avian) and process integrity.

- High

di-OS content: May indicate hyaluronan contamination or specific tissue origins.

- Method: Digest sample with Chondroitinase ABC; co-inject with CAS 136132-69-9 to quantify the OS fraction.

Biomarker Discovery

In mucopolysaccharidosis (MPS) disorders, GAG degradation is impaired. The levels of specific disaccharides in urine or serum, quantified against stable isotope-labeled analogs of

di-OS, serve as diagnostic biomarkers.

Part 5: Handling & Stability

- Storage: -20°C in a desiccator. The lyophilized powder is hygroscopic.
- Reconstitution: Soluble in water >10 mg/mL. Reconstituted stock solutions are stable for 3 months at -20°C but should avoid repeated freeze-thaw cycles which can lead to glycosidic bond hydrolysis.

- pH Sensitivity: The

4,5 double bond is sensitive to extreme pH. Avoid storing in highly acidic buffers ($< \text{pH } 3.0$) for extended periods.

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